
Carbamic acid, dimethyldithio-, isonicotinamidomethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, dimethyldithio-, isonicotinamidomethyl ester is a chemical compound with a complex structure that includes both carbamic acid and isonicotinamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyldithio-, isonicotinamidomethyl ester typically involves the reaction of dimethyldithiocarbamate with isonicotinamide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, dimethyldithio-, isonicotinamidomethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, dimethyldithio-, isonicotinamidomethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, dimethyldithio-, isonicotinamidomethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to changes in the activity of the enzyme and subsequent effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, dimethyldithio-: A related compound with similar chemical properties.
Isonicotinamide derivatives: Compounds that share the isonicotinamide moiety and have similar biological activities.
Uniqueness
Carbamic acid, dimethyldithio-, isonicotinamidomethyl ester is unique due to its combination of carbamic acid and isonicotinamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
38221-49-7 |
|---|---|
Molekularformel |
C10H13N3OS2 |
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
(pyridine-4-carbonylamino)methyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H13N3OS2/c1-13(2)10(15)16-7-12-9(14)8-3-5-11-6-4-8/h3-6H,7H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
JLSQCKFMTNAJKA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)SCNC(=O)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


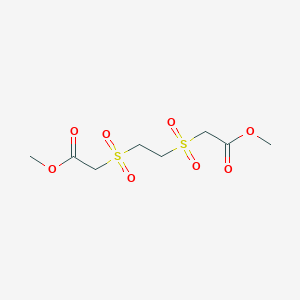
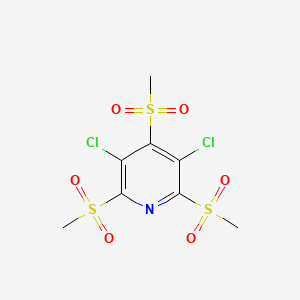
![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
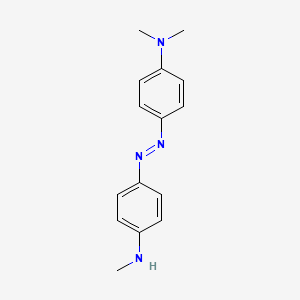
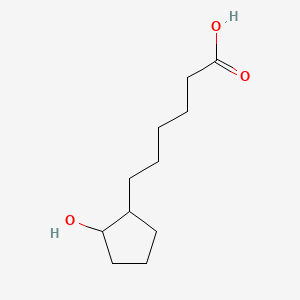
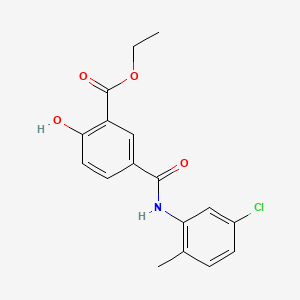

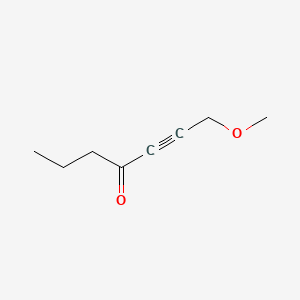
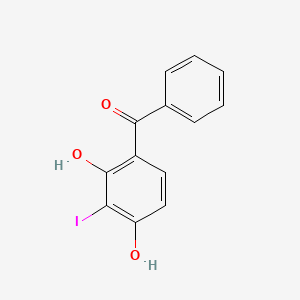
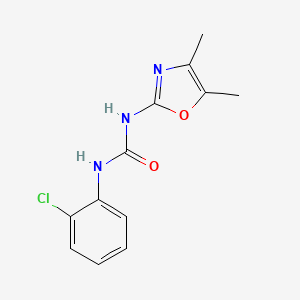
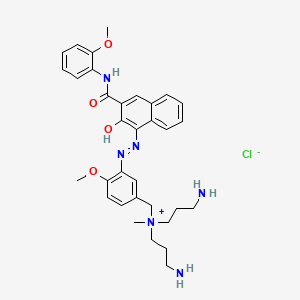
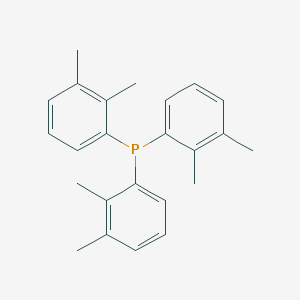

![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
